2-(tert-butylsulfanyl)-3-chlorobenzaldehyde
Description
2-(tert-butylsulfanyl)-3-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a tert-butylsulfanyl group (-S-tBu) at the 2-position of the aromatic ring. This compound serves as a specialized building block in organic synthesis, particularly in the preparation of heterocyclic systems and coordination complexes . The tert-butylsulfanyl group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and applications in catalysis or pharmaceutical intermediates. Its molecular structure combines electron-withdrawing (chlorine) and electron-donating (sulfur) effects, creating unique electronic properties for targeted chemical transformations.
Properties
CAS No. |
164791-48-4 |
|---|---|
Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde typically involves the introduction of the tert-butylsulfanyl group and the chlorine atom onto a benzaldehyde framework. One common method involves the reaction of 3-chlorobenzaldehyde with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 2-(tert-Butylsulfanyl)-3-chlorobenzoic acid.
Reduction: 2-(tert-Butylsulfanyl)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde depends on its specific application. In chemical reactions, the tert-butylsulfanyl group can act as a protecting group or a leaving group, influencing the reactivity of the molecule. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde | 2-S-tBu, 3-Cl | ~214.7* | Aldehyde, thioether, chloro |
| 3-Chlorobenzaldehyde | 3-Cl | 140.57 | Aldehyde, chloro |
| 4-Chlorobenzaldehyde | 4-Cl | 140.57 | Aldehyde, chloro |
| 2-Chlorobenzaldehyde | 2-Cl | 140.57 | Aldehyde, chloro |
*Calculated based on standard atomic weights.
The tert-butylsulfanyl group in this compound introduces significant steric hindrance compared to simpler chlorobenzaldehydes. This bulkiness may impede nucleophilic attack at the aldehyde group or direct electrophilic substitution to specific ring positions. In contrast, 3-chlorobenzaldehyde lacks steric hindrance, making it more reactive in condensations (e.g., quinoxaline synthesis) .
Table 2: Reactivity in Key Reactions
Inferred from steric effects; *Based on enzymatic conversion to mandelic acid amides .
The tert-butylsulfanyl group in this compound likely reduces its reactivity in condensation reactions compared to 3-chlorobenzaldehyde, which is widely used in quinoxaline synthesis . However, its sulfur moiety may enable unique applications, such as forming stable metal-ligand complexes (e.g., Ru(II) in ). In biotransformation, 3-chlorobenzaldehyde is efficiently converted to mandelic acid amide, but the tert-butylsulfanyl group’s steric effects could hinder similar enzymatic processes .
Biological Activity
2-(tert-butylsulfanyl)-3-chlorobenzaldehyde (CAS No. 164791-48-4) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13ClS
- Molecular Weight : 202.73 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95%
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : The reaction of 3-chloro-2-nitrobenzaldehyde with tert-butyl mercaptan under basic conditions.
- Reduction Reactions : Using reducing agents to convert suitable precursors into the target compound.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Inhibitory effects on Candida albicans.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various sulfanyl compounds, including this compound, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus . -
Antifungal Properties :
In vitro tests indicated that this compound significantly reduced the growth of C. albicans with an MIC of 64 µg/mL, suggesting potential as a topical antifungal agent .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Antibacterial Activity | MIC against S. aureus: 32 µg/mL |
| Antifungal Activity | MIC against C. albicans: 64 µg/mL |
| Cytotoxicity | IC50 in cancer cell lines: TBD |
Research Applications
Due to its biological properties, this compound is being explored for:
- Drug Development : As a lead compound for developing new antibiotics or antifungal agents.
- Biochemical Probes : For studying enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
